Xylene Cyanol FF

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

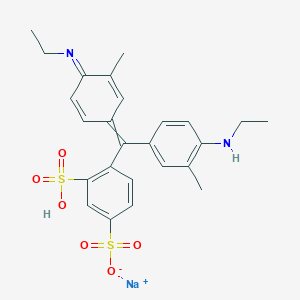

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLFAAMTGMGYBS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N2NaO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-17-1 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Xylene Cyanol FF: Properties and Applications in Molecular Biology

Xylene Cyanol FF is a synthetic triphenylmethane (B1682552) dye widely utilized by researchers and scientists, particularly in the fields of molecular biology and biochemistry. Its primary application is as a tracking dye in gel electrophoresis for the visualization of nucleic acids. This guide provides an in-depth overview of its chemical properties, experimental applications, and protocols.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 538.61 g/mol | [1][2][3] |

| Molecular Formula | C₂₅H₂₇N₂NaO₆S₂ | [1][2] |

| CAS Number | 2650-17-1 | [1][2][4] |

| Appearance | Dark green to black solid | [4] |

| Melting Point | 295 °C (decomposes) | [5] |

Core Applications in Research

This compound is an indispensable tool in molecular biology laboratories. Its principal uses include:

-

Tracking Dye in Gel Electrophoresis: It is commonly added to DNA or RNA samples before loading them onto agarose (B213101) or polyacrylamide gels. Due to its slight negative charge, it migrates towards the positive electrode, in the same direction as nucleic acids, allowing for real-time monitoring of the electrophoresis progress.[6] This prevents the samples from running off the end of the gel.[7]

-

Histological Staining: It can be employed as a counterstain in various histological procedures to enhance the visual contrast of tissue sections.[2][5]

-

Spectrophotometric Analysis: this compound can be used in the spectrophotometric determination of certain metal ions, such as iron and aluminum.[4]

Experimental Workflow: Gel Electrophoresis

The following diagram illustrates the typical workflow for using this compound as a tracking dye in DNA gel electrophoresis.

Experimental Protocols

Detailed methodologies for the preparation and use of this compound in gel electrophoresis are provided below.

Preparation of 6X DNA Loading Dye

This solution is used for loading DNA samples into non-denaturing agarose or polyacrylamide gels. The glycerol (B35011) increases the density of the sample, ensuring it sinks into the wells, while the this compound serves as the tracking dye.[8]

Reagents and Materials:

-

This compound powder

-

Glycerol or Ficoll 400

-

Nuclease-free, deionized water

-

Microcentrifuge tubes

Protocol (for a 10 mL solution):

-

Prepare a 60% Glycerol Solution:

-

Mix 6 mL of glycerol with 4 mL of nuclease-free water.

-

-

Add this compound:

-

Weigh out 30 mg of this compound powder (for a final concentration of 0.3% w/v). The concentration can be adjusted from 0.03% to 0.5% depending on the desired visibility and potential for masking DNA bands.[9]

-

-

Dissolve and Aliquot:

-

Add the this compound powder to the glycerol solution.

-

Vortex thoroughly until the dye is completely dissolved.

-

Aliquot the 6X loading dye into 1 mL microcentrifuge tubes for storage.[8]

-

-

Storage:

-

Store the aliquots at -20°C for long-term use or at room temperature for several weeks.[8]

-

Use in Agarose Gel Electrophoresis

The migration rate of this compound is dependent on the percentage of agarose or polyacrylamide in the gel.[10]

Migration Characteristics:

-

1% Agarose Gel: Migrates at a rate equivalent to a 4-5 kilobase pair (kbp) DNA fragment.[9][10]

-

6% Polyacrylamide Gel: Migrates at a rate equivalent to a 140 base pair (bp) DNA fragment.[10]

Protocol:

-

Sample Mixing:

-

Before loading, mix your DNA sample with the 6X loading dye in a 5:1 ratio (e.g., 5 µL of DNA sample with 1 µL of 6X loading dye).

-

-

Gel Loading:

-

Carefully pipette the DNA-dye mixture into the wells of a submerged agarose gel. The dense glycerol will cause the sample to settle at the bottom of the well.[8]

-

-

Electrophoresis:

-

Apply a constant voltage to the electrophoresis chamber.

-

Monitor the migration of the blue this compound dye front down the gel.[7]

-

-

Stopping the Run:

-

Stop the electrophoresis when the dye front has migrated to the desired position, typically about 75-80% of the gel length. This ensures that the DNA fragments of interest have been adequately separated without being lost from the gel.[7]

-

-

Visualization:

-

After the run is complete, the gel can be stained with a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualized under appropriate lighting to observe the separated DNA fragments.

-

References

- 1. scbt.com [scbt.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. calpaclab.com [calpaclab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 10g - World Of Science [worldofscience.co.za]

- 7. researchgate.net [researchgate.net]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. Xylene cyanol - Wikipedia [en.wikipedia.org]

The Principle of Xylene Cyanol FF as a Tracking Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of Xylene Cyanol FF as a tracking dye in molecular biology, with a focus on its use in gel electrophoresis.

Core Principle of this compound as a Tracking Dye

This compound is a synthetic triphenylmethane (B1682552) dye that serves as a crucial visual aid in gel electrophoresis of nucleic acids (DNA and RNA).[1][2] Its primary function is to act as a tracking dye, allowing researchers to monitor the progress of the electrophoretic run in real-time.[3][4][5] The fundamental principle behind its utility lies in its physicochemical properties:

-

Negative Charge: this compound possesses a slight negative charge at the neutral to alkaline pH levels typically used in electrophoresis buffers.[3][4][6] This net negative charge causes it to migrate through the gel matrix towards the positive electrode (anode), in the same direction as the negatively charged nucleic acid molecules.[3][4][6]

-

Visible Color: The dye has a distinct blue color, making the migration front easily visible to the naked eye.[2] This allows for straightforward monitoring of the separation process without the need for specialized equipment during the run.

-

Predictable Migration: The rate at which this compound migrates through a gel is dependent on the type of gel (agarose or polyacrylamide) and its concentration.[7][8] This predictable migration allows it to be used as an approximate marker for the location of nucleic acid fragments of a certain size.[9]

In essence, this compound does not interact with the nucleic acids themselves but rather moves independently through the gel, providing a visual cue for the extent of separation.[2] This prevents the samples from running off the end of the gel and helps in deciding when to terminate the electrophoresis.[9]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, including its migration behavior in different gel systems.

| Property | Value | References |

| Chemical Formula | C₂₅H₂₇N₂NaO₆S₂ | [6][7] |

| Molecular Weight | 538.61 g/mol | [3][6][7] |

| Typical Concentration in Loading Buffer (6X) | 0.03% - 0.25% (w/v) | [7][10][11][12] |

| Migration in 1% Agarose (B213101) Gel | ~4 to 5 kilobase pairs (kbp) | [7][11] |

| Migration in 6% Polyacrylamide Gel (Denaturing) | ~140 base pairs (bp) | [7] |

| Migration in 20% Polyacrylamide Gel (Denaturing) | ~25 bases | [7] |

| Migration in Non-Denaturing Polyacrylamide Gels | See table below | [13][14] |

| Migration in Denaturing Polyacrylamide Gels | See table below | [13][14] |

Migration of this compound in Polyacrylamide Gels (Approximate DNA Size)

| Gel Concentration (%) | Non-Denaturing PAGE (bp) | Denaturing PAGE (nucleotides) |

| 3.5% | 460 | - |

| 5.0% | 260 | 140 |

| 6.0% | - | 106 |

| 8.0% | 160 | 75 |

| 10.0% | - | 55 |

| 12.0% | 70 | - |

| 15.0% | 60 | - |

| 20.0% | 45 | 28 |

Experimental Protocols

Preparation of a 6X DNA Loading Buffer with this compound

This protocol outlines the preparation of a standard 6X DNA loading buffer containing this compound.

Materials:

-

This compound powder

-

Glycerol (B35011) or Ficoll 400

-

Nuclease-free deionized water

-

(Optional) Tris-HCl, pH 8.0

-

(Optional) EDTA, pH 8.0

Procedure:

-

To prepare 10 ml of 6X DNA loading dye, weigh out 25 mg of this compound.[15]

-

Transfer the dye to a 15-mL conical tube.

-

Add 3.3 ml of glycerol.[16]

-

Add 6.7 ml of nuclease-free deionized water.[16]

-

(Optional) Add Tris-HCl and EDTA to final concentrations of 10 mM and 60 mM, respectively.[11]

-

Vortex the solution until the this compound is completely dissolved. The solution will appear as a dark blue color.[15]

-

Aliquot the loading buffer into smaller volumes (e.g., 1 ml) and store at -20°C for long-term use or at 4°C for several weeks.[12][15]

Use of this compound in Agarose Gel Electrophoresis

This protocol describes the use of the prepared 6X loading buffer for loading DNA samples onto an agarose gel.

Materials:

-

Prepared 6X DNA loading buffer

-

DNA samples

-

Prepared agarose gel in electrophoresis tank with buffer

-

Micropipette and tips

Procedure:

-

On a piece of parafilm or in a microcentrifuge tube, pipette 5 µl of your DNA sample.

-

Add 1 µl of the 6X DNA loading buffer to the DNA sample. The final concentration of the loading buffer in the sample will be 1X.

-

Gently mix the loading buffer and the DNA sample by pipetting up and down. The glycerol or Ficoll in the loading buffer will increase the density of the sample, allowing it to sink into the wells of the gel.[12][17]

-

Carefully load the entire volume of the DNA-dye mixture into a well of the agarose gel. The blue color of the this compound will make the sample visible, facilitating easy loading.[15]

-

Proceed with electrophoresis by applying a voltage across the gel.

-

Monitor the migration of the blue this compound front as it moves towards the positive electrode.

-

Stop the electrophoresis when the dye front has migrated the desired distance down the gel, ensuring your DNA fragments of interest have been adequately separated.

Visualizations

Caption: Migration of negatively charged DNA and this compound towards the positive anode during gel electrophoresis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. キシレンシアノールFF BioReagent, Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound 10g - World Of Science [worldofscience.co.za]

- 6. This compound, tracking dye for nucleic acids (CAS 2650-17-1) | Abcam [abcam.com]

- 7. Xylene cyanol - Wikipedia [en.wikipedia.org]

- 8. idtdna.com [idtdna.com]

- 9. researchgate.net [researchgate.net]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. goldbio.com [goldbio.com]

- 12. gatescientific.com [gatescientific.com]

- 13. Star Republic: Guide for Biologists [sciencegateway.org]

- 14. promega.com [promega.com]

- 15. laboratorynotes.com [laboratorynotes.com]

- 16. DNA Loading Dye [cytographica.com]

- 17. DNA Loading Dye and Interactions & Importance of Its Constituents | Yashika Solutions [labitems.co.in]

The Role of Xylene Cyanol FF in DNA Electrophoresis: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the nuances of routine laboratory techniques is paramount for generating reliable and reproducible data. One such fundamental technique is agarose (B213101) gel electrophoresis for the separation of DNA fragments. Central to this process is the DNA loading buffer, and a key component of this buffer is the tracking dye, Xylene Cyanol FF. This in-depth technical guide elucidates the core purpose of this compound, provides quantitative data on its migration, and details the experimental protocol for its use.

Core Function: A Visual Guide for DNA Migration

DNA itself is not visible to the naked eye during electrophoresis. Therefore, a tracking dye is essential to monitor the progress of the DNA fragments through the agarose gel.[1] this compound, a negatively charged, colored molecule, is added to the DNA sample before loading it into the gel wells.[2] When an electric field is applied, the this compound migrates towards the positive electrode (anode) along with the DNA.[3] Its migration allows researchers to visually track the progress of the electrophoresis run and to determine when to stop the process, preventing the DNA samples from running off the end of the gel.[3][4]

In addition to tracking, DNA loading buffers containing this compound serve two other critical functions:

-

Increasing Sample Density: Loading buffers are formulated with a high-density agent, such as glycerol (B35011) or Ficoll.[5][6][7] This increases the density of the DNA sample, ensuring that it sinks to the bottom of the well in the agarose gel and does not disperse into the surrounding buffer.[6][7]

-

Facilitating Sample Loading: The color imparted by the dye makes the otherwise colorless DNA sample visible, which aids in the careful and accurate loading of the sample into the submerged wells of the agarose gel.[5]

Migration Characteristics of this compound

The rate at which this compound migrates through an agarose gel is dependent on the concentration of the agarose and the type of electrophoresis buffer used.[8] This migration is often correlated with the migration of a double-stranded DNA fragment of a particular size. This information is crucial for estimating the position of DNA fragments of interest during a run. For instance, if a researcher is trying to separate a DNA fragment of approximately 4000 base pairs, running the gel until the this compound front has migrated a significant distance down the gel would be appropriate, as the dye and the fragment will be in a similar location.

Below is a summary of the approximate co-migration of this compound with linear double-stranded DNA fragments in different concentrations of agarose gel using common electrophoresis buffers.

| Agarose Gel Concentration (%) | Buffer System | Approximate Co-migrating DNA Fragment Size (bp) |

| 0.5 | TAE (1x) | ~16,700 |

| 0.5 | TBE (0.5x) | ~13,000 |

| 0.7 | TAE (1x) | ~8,500 |

| 0.7 | TBE (0.5x) | ~6,400 |

| 0.8 | TAE (1x) | ~6,500 |

| 0.8 | TBE (0.5x) | ~4,830 |

| 0.9 | TAE (1x) | ~5,140 |

| 0.9 | TBE (0.5x) | ~3,770 |

| 1.0 | TAE (1x) | ~4,160[8] |

| 1.0 | TBE (0.5x) | ~3,030[8] |

| 1.2 | TAE (1x) | ~2,890 |

| 1.2 | TBE (0.5x) | ~2,070 |

| 1.5 | TAE (1x) | Not specified |

| 1.5 | TBE (0.5x) | ~1,300 |

| 2.0 | TAE (1x) | ~800[9] |

| 6.0 (Polyacrylamide) | Not specified | ~140[10] |

| 20.0 (Denaturing Polyacrylamide) | Not specified | ~25[10] |

Data compiled from multiple sources.[2][4][8][9][10][11][12] It is important to note that these values are approximate and can be influenced by variations in experimental conditions.

Experimental Protocol: Preparation and Use of 6X DNA Loading Buffer with this compound

This protocol outlines the preparation of a standard 6X DNA loading buffer containing this compound and its subsequent use for preparing DNA samples for agarose gel electrophoresis.

Materials:

-

This compound powder

-

Bromophenol blue powder (optional, for a two-color tracking system)

-

Glycerol or Ficoll 400

-

Tris base

-

EDTA (Ethylenediaminetetraacetic acid)

-

Deionized or Milli-Q water

-

Hydrochloric acid (HCl) for pH adjustment

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

pH meter

Preparation of 6X DNA Loading Buffer (10 mL):

-

Weighing Components:

-

Weigh 0.025 g (0.25% w/v) of this compound.

-

(Optional) Weigh 0.025 g (0.25% w/v) of Bromophenol blue.

-

Measure 3.0 mL (30% v/v) of glycerol.[7]

-

-

Dissolving Components:

-

In a 15 mL conical tube, add the weighed this compound and optional Bromophenol blue to the glycerol.

-

Add 6.4 mL of sterile deionized water.

-

Add 0.6 mL of 100 mM Tris-HCl, pH 8.0.

-

Add 1.2 mL of 0.5 M EDTA, pH 8.0.

-

-

Mixing and Storage:

-

Vortex the solution thoroughly until all components are completely dissolved. The solution should appear as a clear, colored liquid.

-

Aliquot the 6X loading buffer into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at 4°C for short-term use or at -20°C for long-term storage.[7][13]

-

Using the 6X DNA Loading Buffer:

-

Sample Preparation:

-

For a standard 10 µL final volume to be loaded into the gel, mix 5 µL of your DNA sample with 1 µL of the 6X loading buffer.

-

Adjust the final volume to 10 µL with sterile deionized water if necessary. The final concentration of the loading buffer in the sample will be 1X.

-

-

Loading the Gel:

-

Carefully pipette the DNA sample mixed with the loading buffer into the wells of a submerged agarose gel.

-

-

Electrophoresis:

-

Apply an electric current to the gel chamber and monitor the migration of the this compound (and Bromophenol blue, if included).

-

Stop the electrophoresis when the dye front has reached the desired position on the gel.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the preparation and use of DNA loading buffer containing this compound.

Caption: Workflow for preparing and using DNA loading buffer.

Caption: Functional roles of DNA loading buffer components.

References

- 1. sciencing.com [sciencing.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Loading Dye in Gel Electrophoresis | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. DNA Loading Dye and Interactions & Importance of Its Constituents | Yashika Solutions [labitems.co.in]

- 7. gatescientific.com [gatescientific.com]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. goldbio.com [goldbio.com]

- 10. Xylene cyanol - Wikipedia [en.wikipedia.org]

- 11. moleculartb.org [moleculartb.org]

- 12. bioswisstec.com [bioswisstec.com]

- 13. bioline.com [bioline.com]

The Core Chemistry of Xylene Cyanol FF: An In-Depth Guide to its Negative Charge

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental chemical principles governing the negative charge of Xylene Cyanol FF, a widely used tracking dye in molecular biology. A thorough understanding of its ionization state is critical for its effective application in techniques such as agarose (B213101) and polyacrylamide gel electrophoresis. This document provides a detailed explanation of the dye's structure, the role of its functional groups, and the impact of pH on its charge, supplemented with experimental protocols and data presented for clarity and reproducibility.

Chemical Foundation of the Negative Charge

This compound is a triphenylmethane (B1682552) dye characterized by a complex aromatic structure. Its utility as a tracking dye in nucleic acid electrophoresis is fundamentally linked to its net negative charge in typical electrophoresis buffers (pH 7.5-8.5). This charge ensures its migration towards the anode, alongside the negatively charged DNA or RNA molecules.

The negative charge arises from the ionization of its two sulfonic acid (-SO₃H) functional groups. Sulfonic acids are strong organic acids, a property attributable to the high electronegativity of the sulfonyl group's oxygen atoms, which stabilizes the resulting sulfonate anion (-SO₃⁻) through resonance.

To quantify the acidity of these groups, we can consider the pKa of a structurally similar compound, benzenesulfonic acid. The pKa of benzenesulfonic acid is approximately -2.8 to 0.7, indicating that it is a very strong acid. Given that the sulfonic acid groups in this compound are attached to a similar aromatic system, they are also expected to have a very low pKa. Consequently, at the neutral to slightly alkaline pH of standard electrophoresis buffers, the sulfonic acid groups are fully deprotonated, each contributing a negative charge to the molecule. This results in a net negative charge on the this compound molecule, compelling it to migrate through the gel matrix under the influence of an electric field.

Ionization Pathway of this compound

The following diagram illustrates the deprotonation of the sulfonic acid groups of this compound in an aqueous environment, leading to its negatively charged state.

Xylene Cyanol FF: A Technical Guide to Solubility in Water and Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Xylene Cyanol FF, a widely used tracking dye in molecular biology. This document details its solubility in water and discusses its behavior in common buffer systems. It also provides detailed experimental protocols for determining solubility and visualizes its primary application in gel electrophoresis.

Introduction to this compound

This compound is a triphenylmethane (B1682552) dye commonly used as a tracking dye in agarose (B213101) and polyacrylamide gel electrophoresis for the separation of nucleic acids.[1][2][3] Its vibrant blue color and net negative charge at neutral or slightly basic pH allow it to migrate through the gel alongside DNA and RNA, providing a visual indicator of the electrophoresis progress.[2] The rate of migration of this compound is dependent on the composition of the gel.[1]

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Observations |

| Water | ~ 1 mg/mL | Forms a clear, blue solution.[1][2][5][6] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | It is recommended to use fresh DMSO as absorbed moisture can reduce solubility.[7] |

| Ethanol | Insoluble |

Experimental Protocols for Solubility Determination

While specific protocols for determining the solubility of this compound are not extensively published, the following general methodologies can be adapted for this purpose. These protocols are based on established methods for determining the solubility of organic compounds and dyes in aqueous solutions.

Protocol 1: Visual Determination of Solubility

Objective: To determine the approximate solubility of this compound in a specific buffer by visual inspection.

Materials:

-

This compound powder

-

Buffer of interest (e.g., TAE, TBE, PBS)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

Methodology:

-

Weigh out a specific amount of this compound (e.g., 1 mg) and place it into a clean, dry test tube.

-

Add a small, measured volume of the buffer (e.g., 1 mL) to the test tube.

-

Vigorously shake the tube using a vortex mixer for at least 30 seconds to facilitate dissolution.[8]

-

Allow the solution to stand for a few minutes and visually inspect for any undissolved particles. A clear, colored solution indicates complete dissolution.

-

If the solid has completely dissolved, incrementally add more pre-weighed this compound, vortexing after each addition, until a saturated solution is achieved (i.e., solid particles remain undissolved).

-

The approximate solubility can then be calculated based on the total mass of this compound dissolved in the known volume of the buffer.

Protocol 2: Spectrophotometric Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in a buffer using UV-Vis spectrophotometry.

Materials:

-

This compound powder

-

Buffer of interest (e.g., TAE, TBE, PBS)

-

Spectrophotometer

-

Cuvettes

-

Centrifuge

-

Analytical balance

-

Pipettes and filtered pipette tips

Methodology:

-

Prepare a supersaturated solution of this compound in the desired buffer by adding an excess amount of the dye to a known volume of the buffer.

-

Agitate the solution vigorously (e.g., using a vortex mixer or shaker) for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the same buffer to a concentration that falls within the linear range of the spectrophotometer. The maximum absorbance (λmax) of this compound in water is approximately 615 nm.[5]

-

Prepare a standard curve by measuring the absorbance of a series of this compound solutions of known concentrations in the same buffer.

-

Measure the absorbance of the diluted supernatant.

-

Use the standard curve to determine the concentration of this compound in the diluted supernatant and then calculate the concentration in the original saturated supernatant to determine the solubility.

Application in Gel Electrophoresis: An Experimental Workflow

This compound is an indispensable tool in molecular biology, primarily for tracking the migration of nucleic acids during gel electrophoresis. The following diagram illustrates the typical workflow of its use in this application.

Caption: Workflow for using this compound as a tracking dye in DNA agarose gel electrophoresis.

Conclusion

This compound is a readily water-soluble dye, a property crucial for its application in aqueous buffer systems used in molecular biology. While precise quantitative solubility data in specific buffers is limited, its extensive use demonstrates excellent compatibility. The provided experimental protocols offer a framework for researchers to determine its solubility in their specific buffer systems. The visualized workflow highlights its integral role in monitoring the progress of gel electrophoresis, a fundamental technique in genetic analysis and recombinant DNA technology.

References

- 1. This compound BioReagent, for molecular biology 2650-17-1 [sigmaaldrich.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. キシレンシアノールFF Dye content ≥75 % | Sigma-Aldrich [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. saltise.ca [saltise.ca]

The Historical and Practical Application of Xylene Cyanol FF in Electrophoresis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylene Cyanol FF, a triphenylmethane (B1682552) dye, has long been an indispensable tool in molecular biology, serving as a tracking dye in gel electrophoresis for the separation of nucleic acids. Its characteristic migration properties in both agarose (B213101) and polyacrylamide gels allow for the effective monitoring of the electrophoretic run, ensuring the proper separation of DNA and RNA fragments. This in-depth technical guide explores the historical use of this compound, its physicochemical properties, and its practical application in common electrophoresis protocols. Detailed experimental methodologies and quantitative data on its migration characteristics are provided to assist researchers in optimizing their separation experiments.

Introduction: A Historical Perspective

The advent of gel electrophoresis in the mid-20th century revolutionized the study of biological macromolecules.[1][2] The ability to separate DNA, RNA, and proteins based on their size and charge laid the groundwork for modern molecular biology.[1] Early electrophoretic techniques, however, lacked a simple means to monitor the progress of the separation, as the molecules being separated are typically colorless.[3][4] This necessitated the introduction of tracking dyes, colored compounds that are added to the sample before loading onto the gel.[5][6]

This compound, a synthetic triphenylmethane dye, emerged as a key tracking dye alongside other compounds like bromophenol blue.[7][8] While the precise date of its first use in electrophoresis is not readily documented in a single seminal paper, its adoption is intertwined with the development and popularization of agarose and polyacrylamide gel electrophoresis techniques from the 1960s onwards.[1] The brilliant color and consistent migration patterns of triphenylmethane dyes made them suitable for this purpose.[7] this compound, in particular, offered a migration rate that was distinct from the commonly used bromophenol blue, providing a second, slower-migrating front that was useful for tracking larger DNA fragments and preventing smaller fragments from running off the gel.[8]

Physicochemical Properties of this compound

This compound is an anionic dye with a molecular weight of 538.61 g/mol .[9] Its chemical structure, featuring sulfonic acid groups, imparts a net negative charge in the neutral to alkaline pH ranges typically used in electrophoresis buffers.[10] This negative charge is crucial as it ensures the dye migrates towards the anode (the positive electrode), in the same direction as the negatively charged nucleic acids.[10][11]

Data Presentation: Migration Characteristics of this compound

The migration of this compound is dependent on the type of gel matrix and its concentration. The following tables summarize the approximate co-migration of this compound with double-stranded DNA fragments in various gel systems.

Table 1: Migration of this compound in Agarose Gels

| Agarose Gel Concentration (%) | Buffer System | Approximate Co-migrating DNA Size (bp) |

| 1.0 | TBE or TAE | 4,000 - 5,000 |

Data compiled from multiple sources.[2][3][4][9]

Table 2: Migration of this compound in Polyacrylamide Gels (Non-Denaturing)

| Polyacrylamide Gel Concentration (%) | Approximate Co-migrating DNA Size (bp) |

| 3.5 | 460 |

| 5.0 | 260 |

| 8.0 | 160 |

| 12.0 | 70 |

| 15.0 | 60 |

| 20.0 | 45 |

Adapted from Sambrook, J., Fritsch, E.F. and Maniatis, T. (1989). In: Molecular Cloning: A Laboratory Manual, Cold Spring Harbor Laboratory, Cold Spring Harbor, NY.[12]

Table 3: Migration of this compound in Polyacrylamide Gels (Denaturing)

| Denaturing Polyacrylamide Gel Concentration (%) | Approximate Co-migrating Oligonucleotide Size (bases) |

| 5.0 | 140 |

| 6.0 | 106 |

| 8.0 | 75 |

| 10.0 | 55 |

| 15.0 | 30 |

| 20.0 | 28 |

Adapted from Sambrook, J., Fritsch, E.F. and Maniatis, T. (1989). In: Molecular Cloning: A Laboratory Manual, Cold Spring Harbor Laboratory, Cold Spring Harbor, NY.[12]

Experimental Protocols

Preparation of 6X DNA Loading Dye with this compound

This protocol describes the preparation of a standard 6X DNA loading dye containing this compound and bromophenol blue.

Materials:

-

Bromophenol blue

-

This compound

-

Glycerol (or Sucrose/Ficoll 400)

-

Sterile, nuclease-free water

-

50 mM EDTA, pH 8.0 (optional)

-

1 M Tris-HCl, pH 7.6 (optional)

Procedure: [4][5][9][11][13][14][15][16][17][18][19][20]

-

To prepare 10 mL of 6X DNA loading dye, combine the following in a nuclease-free tube:

-

0.025 g Bromophenol blue (final concentration 0.25% w/v)

-

0.025 g this compound (final concentration 0.25% w/v)

-

3 mL Glycerol (final concentration 30% v/v)

-

Add sterile, nuclease-free water to a final volume of 10 mL.

-

-

Vortex thoroughly until all components are dissolved.

-

(Optional) For enhanced stability and buffering, 1.2 mL of 50 mM EDTA and 0.1 mL of 1 M Tris-HCl, pH 7.6 can be included, adjusting the final volume of water accordingly.

-

Aliquot and store at 4°C for short-term use or -20°C for long-term storage.

Figure 1. Workflow for preparing 6X DNA loading dye.

Agarose Gel Electrophoresis of PCR Products

This protocol outlines the use of a this compound-containing loading dye for the analysis of PCR products.[14][15][20][21]

Materials:

-

Agarose

-

1X TBE or TAE buffer

-

6X DNA loading dye (containing this compound)

-

DNA ladder

-

PCR products

-

Ethidium (B1194527) bromide or other DNA stain

-

Horizontal gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare a 1% agarose gel by dissolving 1 g of agarose in 100 mL of 1X TBE or TAE buffer. Heat in a microwave until the agarose is completely dissolved.

-

Cool the solution to approximately 50-60°C and add a DNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL).

-

Pour the gel into a casting tray with a comb and allow it to solidify.

-

Place the solidified gel in the electrophoresis tank and cover it with 1X running buffer.

-

Prepare the DNA samples by mixing 5 µL of each PCR product with 1 µL of 6X DNA loading dye.

-

Load the samples and a DNA ladder into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 100 V) until the bromophenol blue dye front has migrated approximately two-thirds of the way down the gel. The this compound will migrate more slowly.

-

Visualize the DNA fragments on a UV transilluminator.

References

- 1. babraham.ac.uk [babraham.ac.uk]

- 2. Xylene cyanol - Wikipedia [en.wikipedia.org]

- 3. Electrophoretic color marker - Wikipedia [en.wikipedia.org]

- 4. genomica.uaslp.mx [genomica.uaslp.mx]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]

- 8. researchgate.net [researchgate.net]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. Probing RNA Folding Pathways by RNA Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gatescientific.com [gatescientific.com]

- 12. promega.com [promega.com]

- 13. qiagen.com [qiagen.com]

- 14. moleculartb.org [moleculartb.org]

- 15. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciencing.com [sciencing.com]

- 18. laboratorynotes.com [laboratorynotes.com]

- 19. Size standards and dyes [science.umd.edu]

- 20. cdn.who.int [cdn.who.int]

- 21. ojs.library.ubc.ca [ojs.library.ubc.ca]

An In-depth Technical Guide to the Safe Handling of Xylene Cyanol FF

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Xylene Cyanol FF, a synthetic dye commonly utilized in molecular biology and histology. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a dark green crystalline powder that is soluble in water. It is primarily used as a tracking dye in agarose (B213101) and polyacrylamide gel electrophoresis to monitor the migration of nucleic acids.[1]

| Property | Value | Reference |

| CAS Number | 2650-17-1 | [2] |

| Molecular Formula | C25H27N2NaO6S2 | [3] |

| Molecular Weight | 538.61 g/mol | [3] |

| Appearance | Dark green crystalline powder | [4] |

| Solubility | Soluble in water (~1 mg/ml) | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5][6]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning[5]

Hazard Pictogram: [5]

-

GHS07: Exclamation mark

Quantitative Toxicity and Exposure Data

Occupational exposure limits have not been specifically established for this compound. However, for "particulates not otherwise regulated" (nuisance dust), the following OSHA Permissible Exposure Levels (PELs) apply:

| Exposure Limit | Value |

| OSHA PEL (Respirable fraction) | 5 mg/m³ |

| OSHA PEL (Total dust) | 15 mg/m³ |

It is recommended to maintain airborne concentrations as low as practically possible.[8]

Safe Handling and Storage

4.1. Engineering Controls:

-

Use in a well-ventilated area.[4]

-

Provide appropriate exhaust ventilation at places where dust is formed.[5]

-

Ensure eyewash stations and safety showers are readily accessible.[9]

4.2. Personal Protective Equipment (PPE): A comprehensive approach to personal protection is essential when handling this compound.

| PPE | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [3][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. | [3][5] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust is generated and exposure limits are exceeded. | [3] |

4.3. General Hygiene Practices:

-

Avoid all personal contact, including inhalation of dust.[4]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Launder contaminated clothing before reuse.[4]

4.4. Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][8]

-

Store away from incompatible materials such as strong oxidizing agents.[3][8]

Emergency Procedures

5.1. First-Aid Measures:

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [5] |

| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Consult a physician. | [10] |

5.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: May emit toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and sulfur oxides.[11]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

5.3. Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[5]

-

Environmental Precautions: Do not let the product enter drains.[5]

-

Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid generating dust.[5]

Experimental Protocols: Use as a Tracking Dye

This compound is commonly used as a tracking dye in agarose and polyacrylamide gel electrophoresis. It migrates through the gel alongside the nucleic acid samples, allowing for the visualization of the electrophoresis progress. In a 1% agarose gel, this compound migrates at a rate comparable to a 4-5 kilobase pair DNA fragment.[12]

6.1. Preparation of 6X DNA Loading Buffer

This protocol describes the preparation of a 6X concentrated loading buffer containing this compound.

Materials:

-

This compound powder

-

Glycerol (B35011) (or Ficoll 400)

-

Deionized/Milli-Q water

-

1M Tris-Cl, pH 7.6 (optional)

-

0.5M EDTA (optional)

-

For a 10 ml solution, weigh 25 mg of this compound.

-

Combine with 6 ml of glycerol (to increase density). Alternatively, 1.5 g of Ficoll 400 can be used.[13]

-

Add deionized/Milli-Q water to a final volume of 10 ml.

-

If buffering is desired, 10 mM Tris-Cl and 60 mM EDTA can be included.[14]

-

Mix thoroughly until all components are dissolved.

-

Store at 4°C or in aliquots at -20°C for long-term storage.[15]

6.2. Agarose Gel Electrophoresis Workflow

The following diagram illustrates the typical workflow for using a this compound-containing loading buffer in agarose gel electrophoresis.

6.3. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Workflow

This compound is also used as a tracking dye in denaturing PAGE for the analysis of smaller nucleic acid fragments, such as in DNA sequencing or ribozyme analysis.[16][17]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[5] Waste material should be handled by a licensed disposal company.

Conclusion

While this compound is a valuable tool in molecular biology research, it is imperative that it is handled with appropriate safety precautions. Understanding its hazards, using proper personal protective equipment, and adhering to safe laboratory practices will minimize risks to researchers and the environment. This guide provides a comprehensive overview of the necessary precautions for the safe handling and use of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Xylene cyanole FF | C25H27N2NaO6S2 | CID 23687514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. moleculartb.org [moleculartb.org]

- 6. westliberty.edu [westliberty.edu]

- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. geneticeducation.co.in [geneticeducation.co.in]

- 11. laboratorynotes.com [laboratorynotes.com]

- 12. Xylene cyanol - Wikipedia [en.wikipedia.org]

- 13. laboratorynotes.com [laboratorynotes.com]

- 14. laboratorynotes.com [laboratorynotes.com]

- 15. gatescientific.com [gatescientific.com]

- 16. doudnalab.org [doudnalab.org]

- 17. rsc.org [rsc.org]

Xylene Cyanol FF CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylene Cyanol FF is a synthetic organic compound widely utilized in molecular biology and analytical chemistry.[1] Its most prominent role is as a tracking dye in agarose (B213101) and polyacrylamide gel electrophoresis for the separation of nucleic acids.[2][3] This guide provides an in-depth overview of the chemical and physical properties of this compound, its primary applications with detailed experimental protocols, and a summary of its safety and handling procedures.

Chemical and Physical Properties

This compound, also known by synonyms such as Acid Blue 147 and Cyanol FF, is a triphenylmethane (B1682552) dye.[2][4][5][6] It is commercially available as a sodium salt. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2650-17-1 | [4][5][7][8] |

| Molecular Formula | C₂₅H₂₇N₂NaO₆S₂ | [1][2][7][8] |

| Molecular Weight | 538.61 g/mol | [1][2][5][7][8] |

| IUPAC Name | Sodium 4-{(Z)-[3-methyl-4-(ethylamino)phenyl][3-methyl-4-(ethylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-3-sulfobenzene-1-sulfonate | [9] |

| Appearance | Green to dark red or dark blue crystalline powder | [4][10][11] |

| Solubility | Soluble in water | [4] |

| Melting Point | 295 °C (decomposes) | [4][11] |

| Maximum Absorbance (λmax) | 615 nm | [4] |

| Colour Index Number | 42135 | [4][7] |

Applications

The primary application of this compound is in molecular biology as a tracking dye. It is also used in other analytical techniques.

Tracking Dye in Gel Electrophoresis

This compound is a standard component of loading buffers for agarose and polyacrylamide gel electrophoresis. Due to its net negative charge in neutral or slightly basic buffers, it migrates towards the anode, in the same direction as nucleic acids.[3] Its migration rate is dependent on the gel concentration and buffer system. In a 1% agarose gel, this compound migrates at a rate comparable to a DNA fragment of approximately 4,000 to 5,000 base pairs.[12][13][14] This allows researchers to monitor the progress of the electrophoresis in real-time.[11]

This protocol describes the preparation of a common 6X DNA loading buffer containing this compound and Bromophenol Blue.

Materials:

-

This compound powder

-

Bromophenol Blue powder

-

Glycerol or Ficoll® 400

-

Tris base

-

EDTA (Ethylenediaminetetraacetic acid)

-

Deionized or Milli-Q water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare 0.5 M EDTA (pH 8.0) solution:

-

Dissolve 18.61 g of EDTA (disodium salt, dihydrate) in 80 mL of deionized water.

-

Adjust the pH to 8.0 with sodium hydroxide (B78521) (NaOH) pellets while stirring. The EDTA will not dissolve completely until the pH is close to 8.0.

-

Bring the final volume to 100 mL with deionized water.

-

Sterilize by autoclaving.

-

-

Prepare 1 M Tris-HCl (pH 7.6) solution:

-

Dissolve 12.11 g of Tris base in 80 mL of deionized water.

-

Adjust the pH to 7.6 with concentrated hydrochloric acid (HCl).

-

Bring the final volume to 100 mL with deionized water.

-

Sterilize by autoclaving.

-

-

Prepare 6X Loading Buffer (10 mL):

-

In a 15 mL conical tube, combine the following:

-

Glycerol (100%): 3.0 mL (for density)

-

0.5 M EDTA (pH 8.0): 1.2 mL (to inactivate nucleases)

-

1 M Tris-HCl (pH 7.6): 0.6 mL (as a buffer)

-

This compound: 25 mg (0.25% w/v)

-

Bromophenol Blue: 25 mg (0.25% w/v)

-

-

Add deionized water to a final volume of 10 mL.

-

Vortex thoroughly until all components are dissolved. The solution should be a clear, dark green color.

-

Store the 6X loading buffer in aliquots at -20°C for long-term storage or at 4°C for short-term use.

-

Usage:

-

Add 1 volume of 6X loading buffer to 5 volumes of your DNA sample.

-

Mix gently by pipetting up and down.

-

Load the entire volume into the well of an agarose or polyacrylamide gel.

Workflow for Agarose Gel Electrophoresis using this compound.

Spectrophotometric Determination of Platinum(IV)

This compound has been utilized in a sensitive spectrophotometric method for the determination of platinum(IV). The principle of this method is based on the oxidation of the leuco (colorless) form of this compound (LXCFF) by platinum(IV) in a sulfuric acid medium (pH 1.0-2.5). This reaction forms the colored this compound, which exhibits maximum absorbance at 620 nm in an acetate (B1210297) buffer medium (pH 3.0-4.5).[4] The intensity of the blue color is proportional to the concentration of platinum(IV).

Viral Inactivation

The literature mentions the use of this compound as an organic dye for the inactivation of the Sendai virus. However, specific and detailed protocols for this application are not publicly available. General methods for viral inactivation include the use of detergents, heat, or UV radiation to disrupt the viral structure.[13] For enveloped viruses, solvent/detergent treatment is a common method to disrupt the lipid membrane.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[13]

Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][16] A NIOSH-approved respirator should be used if dust is generated.[16]

-

Handling: Avoid contact with skin, eyes, and clothing.[13][16] Do not breathe dust.[14] Use in a well-ventilated area.[13][14] Wash hands thoroughly after handling.[13][14][16]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[14] Keep cool and dry.[16]

-

Spills: For minor spills, clean up immediately using dry procedures to avoid generating dust.[13] For major spills, evacuate the area and alert emergency responders.[13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[14]

Conclusion

This compound is an indispensable tool in molecular biology, primarily serving as a tracking dye in gel electrophoresis. Its well-defined chemical and physical properties, along with established protocols for its use in loading buffers, make it a reliable component in nucleic acid analysis. While other applications in spectrophotometry and virology have been reported, detailed experimental methodologies for these are not as widely documented. Adherence to proper safety and handling procedures is essential when working with this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS | Journal of the Chilean Chemical Society [jcchems.com]

- 3. Spectrophotometric determination of cerium with leuco this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A highly sensitive spectrophotometric determination of platinum(IV) using leuco this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrophotometric determination of platinum with o-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A validated protocol to UV-inactivate SARS-CoV-2 and herpesvirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sendai Virus C Protein Plays a Role in Restricting PKR Activation by Limiting the Generation of Intracellular Double-Stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mt.com [mt.com]

- 15. Rapid and sensitive spectrophotometric determination of trace amounts of iron(III) using leuco this compound - uomeprints [eprints.uni-mysore.ac.in]

- 16. Heat-inactivated Sendai virus can enter multiple MHC class I processing pathways and generate cytotoxic T lymphocyte responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Migration of Xylene Cyanol FF in Agarose Gel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Xylene Cyanol FF migration in agarose (B213101) gel electrophoresis. It provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to facilitate a deeper understanding and practical application of this widely used tracking dye in nucleic acid analysis.

Core Mechanism of Migration

This compound is a synthetic organic dye commonly used as a tracking marker in agarose and polyacrylamide gel electrophoresis.[1] Its migration through the gel matrix is governed by a combination of its intrinsic molecular properties and the conditions of the electrophoretic environment.

At its core, the migration of this compound is driven by the application of an external electric field across the agarose gel.[2] The dye molecule possesses a slight negative charge, causing it to migrate towards the positive electrode (anode) in the same direction as nucleic acids.[1] The rate of this migration is not solely dependent on its charge-to-mass ratio but is significantly influenced by the sieving effect of the agarose gel matrix.[3]

Agarose, a polysaccharide extracted from seaweed, forms a porous, gelled matrix when dissolved in a buffer and cooled.[4] The concentration of agarose dictates the average pore size of this matrix; higher concentrations create smaller pores, and lower concentrations result in larger pores.[5] As this compound molecules navigate through this network of pores, their movement is impeded. Smaller molecules can traverse the pores more easily and thus migrate faster, while larger molecules are retarded.[6] This size-based separation is the fundamental principle of agarose gel electrophoresis.[4]

The migration of this compound is therefore a dynamic interplay between the electrophoretic force pulling the charged molecule towards the anode and the frictional force exerted by the agarose matrix resisting its movement.[7] The effective size and conformation of the dye molecule, in conjunction with the pore size of the gel, are the primary determinants of its migration speed.

Quantitative Data: Migration of this compound

The migration of this compound is often correlated with the migration of double-stranded DNA fragments of a specific size. This correlation is dependent on the agarose concentration and the type of electrophoresis buffer used. The following tables summarize the approximate co-migration of this compound with DNA fragments under different conditions.

Table 1: Approximate Co-migration of this compound with dsDNA in TAE Buffer

| Agarose Concentration (%) | Approximate Size of Co-migrating dsDNA (bp) |

| 0.5 | ~16,700 |

| 0.6 | ~11,600 |

| 0.7 | ~8,500 |

| 0.8 | ~6,500 |

| 0.9 | ~5,140 |

| 1.0 | ~4,160[8] |

| 1.2 | ~2,890 |

| 1.5 | Not specified |

| 2.0 | ~800[9] |

Data compiled from multiple sources.[8][9][10]

Table 2: Approximate Co-migration of this compound with dsDNA in TBE Buffer

| Agarose Concentration (%) | Approximate Size of Co-migrating dsDNA (bp) |

| 0.5 | ~13,000 |

| 0.6 | ~8,820 |

| 0.7 | ~6,400 |

| 0.8 | ~4,830 |

| 0.9 | ~3,770 |

| 1.0 | ~3,030[8] |

| 1.2 | ~2,070 |

| 1.5 | ~1,300 |

Data compiled from a referenced source.[8][10]

Experimental Protocols

Preparation of 6X DNA Loading Buffer with this compound

This protocol outlines the preparation of a standard 6X DNA loading buffer containing this compound.

Materials:

-

This compound powder

-

Glycerol (or Ficoll 400)[11]

-

Deionized/Milli-Q water

-

15 mL screw-capped graduated tube

-

Vortex mixer or rotator (optional)

Procedure:

-

To prepare 10 mL of 6X DNA loading dye, weigh out 25 mg of this compound and transfer it to a 15 mL screw-capped graduated tube.[12]

-

Add 3.0 mL of glycerol. Glycerol increases the density of the sample, ensuring it settles into the wells of the agarose gel.[13]

-

Add deionized/Milli-Q water to bring the final volume to 10 mL.[14]

-

Dissolve the contents completely by inverting the tube multiple times or using a vortex mixer.[12]

-

Store the 6X loading buffer in small aliquots at 4°C for short-term storage or -20°C for long-term storage.[13]

Agarose Gel Electrophoresis

This protocol provides a general procedure for performing agarose gel electrophoresis using a this compound-containing loading buffer.

Materials:

-

Agarose powder

-

Electrophoresis buffer (TAE or TBE)

-

6X DNA loading buffer with this compound

-

DNA samples

-

DNA ladder (molecular weight marker)

-

Horizontal gel electrophoresis apparatus (gel tank, casting tray, comb)

-

Power supply

-

Microwave or heating plate

-

UV transilluminator and imaging system

Procedure:

-

Gel Preparation:

-

Weigh the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1 g of agarose for a 1% 100 mL gel).

-

Add the agarose to the required volume of electrophoresis buffer in a flask or beaker.

-

Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask intermittently.

-

Allow the molten agarose to cool to approximately 50-60°C.[15]

-

Pour the agarose into the casting tray with the comb in place. Ensure there are no air bubbles.

-

Allow the gel to solidify at room temperature for at least 30-60 minutes.[16]

-

-

Sample Preparation and Loading:

-

Once the gel has solidified, carefully remove the comb.

-

Place the casting tray with the gel into the electrophoresis tank.

-

Fill the tank with electrophoresis buffer until the gel is submerged.

-

Mix your DNA samples with the 6X loading buffer in a 5:1 ratio (e.g., 5 µL of DNA sample with 1 µL of 6X loading buffer).

-

Carefully load the DNA-dye mixture into the wells of the agarose gel. Also, load a DNA ladder in one of the wells to determine the size of your DNA fragments.[17]

-

-

Electrophoresis:

-

Place the lid on the electrophoresis tank and connect the electrodes to the power supply, ensuring the negative electrode (black) is at the end with the wells and the positive electrode (red) is at the opposite end.[15]

-

Apply a constant voltage (typically 50-100 V) and run the gel until the this compound dye front has migrated the desired distance down the gel.[15]

-

-

Visualization:

-

After electrophoresis is complete, turn off the power supply and disconnect the electrodes.

-

Carefully remove the gel from the tank.

-

If the gel was not pre-stained, stain it with an intercalating dye (e.g., ethidium (B1194527) bromide or a safer alternative) according to the manufacturer's protocol.

-

Visualize the separated DNA fragments under a UV transilluminator. The this compound will appear as a blue band.[5]

-

Visualizations

The following diagrams illustrate the experimental workflow and the factors influencing the migration of this compound in agarose gel.

References

- 1. Khan Academy [khanacademy.org]

- 2. In gel electrophoresis, how do molecules migrate through the gel? a) Unde.. [askfilo.com]

- 3. Gel electrophoresis - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. grokipedia.com [grokipedia.com]

- 6. shivajicollege.ac.in [shivajicollege.ac.in]

- 7. What are the factors that affect electrophoresis? | AAT Bioquest [aatbio.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. goldbio.com [goldbio.com]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. laboratorynotes.com [laboratorynotes.com]

- 12. laboratorynotes.com [laboratorynotes.com]

- 13. gatescientific.com [gatescientific.com]

- 14. genomica.uaslp.mx [genomica.uaslp.mx]

- 15. moleculartb.org [moleculartb.org]

- 16. scribd.com [scribd.com]

- 17. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of 6X Loading Buffer with Xylene Cyanol FF

For Researchers, Scientists, and Drug Development Professionals

Introduction

In molecular biology, gel electrophoresis is an indispensable technique for the separation and analysis of nucleic acids. A crucial component of this workflow is the loading buffer, which facilitates the loading of DNA or RNA samples into the wells of an agarose (B213101) or polyacrylamide gel. The 6X loading buffer is a concentrated solution that, when mixed with the sample, increases its density, ensuring it sinks to the bottom of the well, and contains one or more tracking dyes to monitor the progress of the electrophoresis.

This document provides detailed application notes and protocols for the preparation of a 6X loading buffer featuring Xylene Cyanol FF, a commonly used tracking dye.

Components and Their Functions

A typical 6X DNA loading buffer is composed of several key ingredients, each with a specific role in the electrophoresis process.

| Component | Function | Common Concentration Range (in 6X solution) |

| Density Agent | Increases the density of the sample, allowing it to sink into the wells of the gel. | Ficoll® 400: 15% (w/v) Glycerol (B35011): 30-60% (v/v) Sucrose: 40% (w/v) |

| Tracking Dye(s) | Negatively charged colored molecules that migrate through the gel alongside the nucleic acids, providing a visual indication of the electrophoresis progress.[1][2] | This compound: 0.03% - 0.50% (w/v)[3][4] Bromophenol Blue: 0.03% - 0.25% (w/v)[3][5] Orange G: 0.15% - 0.40% (w/v)[3][6] |

| Buffer | Maintains a stable pH to protect the integrity of the nucleic acid sample. | Tris-HCl (pH 7.6 - 8.0): 10 mM[3] |

| Chelating Agent | Inhibits nucleases by sequestering divalent cations (e.g., Mg2+) that are essential for their activity, thus protecting the nucleic acid sample from degradation.[7] | EDTA (pH 8.0): 60-100 mM[3][7] |

| Detergent (Optional) | Can help to dissociate proteins from nucleic acids and prevent aggregation, leading to sharper bands.[7] | SDS: 0.08% - 1% (w/v)[7][8] |

This compound: A Key Tracking Dye

This compound is a popular tracking dye in nucleic acid electrophoresis. It carries a net negative charge at neutral or slightly basic pH, causing it to migrate towards the anode, in the same direction as DNA and RNA.[1][6] The rate at which it migrates is dependent on the agarose gel concentration.[4] This property allows researchers to estimate the location of larger DNA fragments during the run. In a 1% agarose gel, this compound co-migrates with DNA fragments of approximately 4000 base pairs (4 kb).[4][7][9]

Migration of Tracking Dyes

The apparent molecular weight of tracking dyes varies with the percentage of agarose in the gel and the electrophoresis buffer used (e.g., TAE or TBE). The following table provides an approximate co-migration size for this compound in different conditions.

| Agarose Gel % | Buffer | This compound Approximate Co-migration (bp) |

| 0.8% | TAE/TBE | ~5000 |

| 1.0% | TAE/TBE | ~4000[4][7][10] |

| 1.2% | TAE/TBE | ~3000 |

| 1.5% | TAE/TBE | ~2000 |

| 2.0% | TAE/TBE | ~1000 |

Note: These values are approximate and can be influenced by the specific electrophoresis conditions.

Experimental Protocols

Here are two common protocols for preparing 10 mL of 6X DNA loading buffer containing this compound.

Protocol 1: 6X Loading Buffer with Ficoll® 400 and Two Tracking Dyes

This protocol utilizes Ficoll® 400 as the density agent, which can produce sharper bands compared to glycerol-based buffers.[11]

Materials:

-

This compound

-

Bromophenol Blue

-

Ficoll® 400

-

Tris-HCl (1 M, pH 7.6)

-

EDTA (0.5 M, pH 8.0)

-

Nuclease-free water

-

15 mL conical tube

-

Vortex mixer or rotator

Procedure:

-

To a 15 mL conical tube, add the following:

-

1.5 g Ficoll® 400

-

25 mg this compound

-

25 mg Bromophenol Blue

-

-

Add 7 mL of nuclease-free water.

-

Add 100 µL of 1 M Tris-HCl, pH 7.6.

-

Add 1.2 mL of 0.5 M EDTA, pH 8.0.

-

Vortex or rotate the tube until all components are completely dissolved. The solution should be a clear, dark green color.

-

Adjust the final volume to 10 mL with nuclease-free water.

-

Mix thoroughly.

-

If any particulates remain, centrifuge the tube at 5,000 rpm for 5 minutes and transfer the supernatant to a new, sterile tube.[6]

-

Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.[3][6]

Protocol 2: 6X Loading Buffer with Glycerol and a Single Tracking Dye

This is a simpler formulation using glycerol as the density agent and only this compound as the tracking dye.

Materials:

-

This compound

-

Glycerol (sterile)

-

Nuclease-free water

-

15 mL conical tube

-

Vortex mixer

Procedure:

-

To a 15 mL conical tube, add 25 mg of this compound.[4]

-

Add 3 mL of sterile glycerol.[8]

-

Add nuclease-free water to bring the final volume to 10 mL.

-

Vortex thoroughly until the this compound is completely dissolved.

-

Store at room temperature for several months, or at 4°C or -20°C for long-term storage.[3][4]

Workflow for Preparation and Use of 6X Loading Buffer

The following diagram illustrates the general workflow from preparation of the 6X loading buffer to its use in gel electrophoresis.

Concluding Remarks

The preparation of a reliable 6X loading buffer is a fundamental and straightforward process in any molecular biology laboratory. The choice of components, particularly the density agent and the combination of tracking dyes, can be tailored to the specific requirements of the experiment. By following the detailed protocols and understanding the function of each component, researchers can ensure the successful loading and tracking of their nucleic acid samples during gel electrophoresis.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. cephamls.com [cephamls.com]

- 3. scribd.com [scribd.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. gatescientific.com [gatescientific.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. genomica.uaslp.mx [genomica.uaslp.mx]

- 9. moleculartb.org [moleculartb.org]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. 6X DNA Loading Buffer for Agarose — The Open Lab Book v1.0 [theolb.readthedocs.io]

Optimal Concentration of Xylene Cyanol FF for Polyacrylamide Gel Electrophoresis (PAGE)

Application Notes and Protocols for Researchers

Xylene Cyanol FF is a vital tracking dye in polyacrylamide gel electrophoresis (PAGE), enabling researchers to monitor the migration of molecules during an electrophoretic run. Its intermediate mobility compared to other tracking dyes like bromophenol blue makes it a versatile choice for a range of applications. The optimal concentration of this compound in a loading dye is a balance between sufficient visibility and the potential to obscure bands of interest. This document provides detailed application notes and protocols for the use of this compound in PAGE for nucleic acid and protein analysis.

This compound is a negatively charged dye that migrates towards the anode, in the same direction as nucleic acids and SDS-coated proteins. Its migration rate is dependent on the acrylamide (B121943) concentration of the gel.[1][2] A higher concentration of the dye provides a clear, easily visible band, but it may mask the visualization of co-migrating molecules.[3][4] Conversely, a lower concentration may be difficult to see, especially during long electrophoresis runs.[3][4]

The concentration of this compound in a 6X loading dye typically ranges from 0.03% to 0.5% (w/v).[3][4] A commonly used concentration is 0.25% (w/v).[5][6][7] For applications where co-migration with a band of interest is a concern, a lower concentration of the dye is preferable.[3][4]

Data Presentation: this compound in Loading Dyes

The following tables summarize the common concentrations of this compound in loading dye formulations and its approximate migration characteristics in different PAGE systems.

Table 1: Common Concentrations of this compound in 6X Loading Dyes

| Component | Concentration Range (w/v) | Typical Concentration (w/v) | Purpose |

| This compound | 0.03% - 0.5%[3][4] | 0.25%[5][6][7] | Tracking dye to monitor electrophoresis progression. |

| Density Agent (Glycerol, Sucrose, or Ficoll 400) | 15% - 60% (v/v or w/v) | 30% Glycerol or 15% Ficoll 400 | Increases the density of the sample, ensuring it sinks into the well.[3][5][8] |

| Buffer (e.g., Tris-HCl) | Varies | 10mM Tris-HCl, pH 8.0 | Maintains a stable pH for the sample.[9] |

| Chelating Agent (EDTA) | Varies | 60mM EDTA | Inhibits metal-dependent nucleases that could degrade nucleic acid samples.[9] |

| Other Dyes (e.g., Bromophenol Blue, Orange G) | Varies | 0.25% Bromophenol Blue, 0.15% Orange G | Provide additional tracking of different sized molecules.[5][9] |

Table 2: Migration of this compound in Polyacrylamide Gels

The apparent molecular weight of this compound migration varies with the percentage of acrylamide in the gel. This table provides an approximation of its migration relative to double-stranded DNA fragments.

| Gel Percentage (Acrylamide) | Non-Denaturing PAGE (approx. bp) | Denaturing PAGE (approx. nucleotides) |

| 3.5% | 460[1][2] | - |

| 5% | 260[1][2] | 130-140[1][10] |

| 6% | - | 106[1][10] |

| 8% | 160[1][2] | 75[1][10] |

| 10% | - | 55[1][10] |

| 12% | 70[1][2] | - |

| 15% | 60[1][2] | - |

| 20% | 45[1][2] | 28[1][10] |

Experimental Protocols

Protocol 1: Preparation of 10 mL of 6X DNA Loading Dye with this compound

This protocol describes the preparation of a standard 6X loading dye for nucleic acid PAGE.

Materials:

-

This compound

-

Glycerol (or Sucrose/Ficoll 400)

-

Tris-HCl

-

EDTA

-

Nuclease-free deionized water

-

15 mL conical tube

-

Vortex mixer or rotator

Procedure:

-

To a 15 mL conical tube, add the following components:

-

This compound: 25 mg (for a final concentration of 0.25%)

-

Glycerol (100%): 3 mL (for a final concentration of 30%)

-

-

Add nuclease-free deionized water to bring the volume to approximately 9 mL.

-

Vortex or rotate the tube until all components are completely dissolved. The solution should appear as a dark green or blue color.[4][7]

-

Adjust the final volume to 10 mL with nuclease-free deionized water.

-

Mix the solution thoroughly.

-

If any particulates remain, centrifuge the tube and transfer the supernatant to a fresh, sterile tube.[3]

-

Store the 6X loading dye in aliquots at 4°C for short-term storage or -20°C for long-term storage.[4][5]

Visualizations

Caption: Workflow for preparing and using a 6X PAGE loading dye containing this compound.

Caption: Relationship between this compound concentration and its effects in PAGE.

References

- 1. Star Republic: Guide for Biologists [sciencegateway.org]

- 2. promega.com [promega.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. gatescientific.com [gatescientific.com]

- 6. genomica.uaslp.mx [genomica.uaslp.mx]

- 7. Preparing Gel Loading Buffer - General Lab Techniques [protocol-online.org]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. goldbio.com [goldbio.com]

- 10. Gel Electrophoresis Tables | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols: Xylene Cyanol FF in Denaturing Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction